molecular formula C11H11N3O B1477800 4-Amino-6-(3-methylphenyl)pyridazin-3-ol CAS No. 1891221-93-4

4-Amino-6-(3-methylphenyl)pyridazin-3-ol

Cat. No.: B1477800
CAS No.: 1891221-93-4
M. Wt: 201.22 g/mol
InChI Key: VPWXXSAEHATHLH-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Pyridazino-fused Ring Systems : A novel pyridazinol[3,4-b][1,5]diazepine ring system was prepared, highlighting the synthetic versatility of pyridazinone derivatives for developing pharmacologically active compounds (Károlyházy et al., 2001).

  • Development of Pyridazin-3-one Derivatives : A study focused on synthesizing a new class of pyridazin-3-one derivatives, showing their utility in creating fused azines and exploring their potential as bioactive molecules (Ibrahim & Behbehani, 2014).

  • Cardioactive Agent Development : The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety has been identified as a crucial component in many cardio-active agents, underscoring the importance of this chemical structure in medicinal chemistry (Imran & Abida, 2016).

  • Anticonvulsant Activity : The synthesis and testing of 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives for anticonvulsant activity demonstrate the potential therapeutic applications of pyridazinone derivatives in neurological conditions (Samanta et al., 2011).

Chemical Properties and Biological Activities

  • Herbicidal Activities : Research on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has shown significant herbicidal activities, indicating the potential of pyridazinone derivatives in agricultural applications (Xu et al., 2008).

  • Anticancer, Antiangiogenic, and Antioxidant Agents : The synthesis of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives and their evaluation as anticancer, antiangiogenic, and antioxidant agents reveal the potential of pyridazinone derivatives in addressing various aspects of cancer treatment and prevention (Kamble et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3-methylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various downstream effects, including modulation of signal transduction pathways. Additionally, this compound has been shown to interact with certain kinases, influencing cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been found to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, increased levels of cAMP can lead to the activation of protein kinase A (PKA), which in turn can phosphorylate various target proteins, altering their activity and function . This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cAMP and cGMP . These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately influencing cellular responses. Additionally, the compound has been found to bind to specific kinase enzymes, either inhibiting or activating them, depending on the context . This binding can result in changes in gene expression, protein activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . The exact nature of these effects can vary depending on the specific experimental conditions and the cell types used .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle . Additionally, it has been shown to affect the levels of various metabolites, including glucose and lactate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . Its distribution within the body can influence its overall pharmacokinetic and pharmacodynamic properties .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The precise subcellular distribution can influence the compound’s interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

5-amino-3-(3-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-3-2-4-8(5-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWXXSAEHATHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.